Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate
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Overview
Description
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is a heterocyclic compound that features an imidazo[1,5-C]pyrimidine core with a trifluoromethyl group at the 7-position and an ethyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with ethyl trifluoroacetate under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar pyrimidine ring but differ in the fused heterocyclic structure.
Fluoroimidazoles: These compounds contain fluorine atoms and imidazole rings but differ in their overall structure and functional groups.
Uniqueness
Ethyl 7-(trifluoromethyl)imidazo[1,5-C]pyrimidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore
Properties
Molecular Formula |
C10H8F3N3O2 |
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Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 7-(trifluoromethyl)imidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)8-6-3-7(10(11,12)13)14-4-16(6)5-15-8/h3-5H,2H2,1H3 |
InChI Key |
LMVOANOFNOLCID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C=N1)C(F)(F)F |
Origin of Product |
United States |
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